![molecular formula C20H15F3N6O3 B2507985 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 847385-69-7](/img/structure/B2507985.png)
2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, is a complex molecule that may be related to the triazolopyrimidine and pyrazolopyrimidinone families. These families of compounds have been studied for their potential pharmacological properties, such as antiasthma activity and as ligands for the Peripheral Benzodiazepine Receptor (PBR).
Synthesis Analysis
The synthesis of related triazolopyrimidines involves a multi-step process starting with the reaction of arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones. Subsequent treatment with phosphorus oxychloride produces a chloropyrimidine, which is then converted to a hydrazinopyrimidine with hydrazine. The final cyclization step using cyanogen bromide and a Dimroth rearrangement yields the triazolo[1,5-c]pyrimidines . Although the exact synthesis of the compound is not detailed, it likely follows a similar complex synthetic route involving multiple steps and specific reagents.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines and pyrazolopyrimidinones is characterized by the presence of a triazole or pyrazole ring fused to a pyrimidine ring. The presence of various substituents, such as the methoxyphenyl and trifluoromethylphenyl groups in the compound of interest, can significantly influence the molecule's binding affinity and biological activity. The 3D-QSAR studies mentioned in the synthesis of related compounds suggest that the position and nature of these substituents are critical for the activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrimidines and related compounds are typical of heterocyclic chemistry and involve cyclization, rearrangement, and substitution reactions. The reactivity of these compounds can be influenced by the substituents present on the rings, which can affect the electron distribution and thus the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are not detailed in the provided papers. However, it can be inferred that the presence of a trifluoromethyl group would increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The methoxy group may influence the electronic properties of the phenyl ring to which it is attached, potentially affecting the molecule's ability to interact with biological targets .
科学的研究の応用
Antiasthma Agents
One notable application of related triazolopyrimidine compounds is in the development of potential antiasthma agents. Research has found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibit activity as mediator release inhibitors, which are crucial in the management of asthma. These compounds were synthesized through a multi-step process, involving the creation of pyrimidinones, followed by conversion to chloropyrimidine, and finally cyclization to produce the triazolopyrimidines. This research opens up possibilities for triazolopyrimidines, including compounds similar to 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, in therapeutic applications related to asthma and other conditions involving mediator release (Medwid et al., 1990).
Radioligand Imaging
Another significant area of application is in radioligand imaging. Compounds within the triazolopyrimidine family have been developed as selective ligands for imaging specific proteins with positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the compound of interest, have been reported as selective ligands for the translocator protein (18 kDa), crucial for neuroimaging studies. The synthesis of these compounds involves strategic incorporation of a fluorine atom to facilitate labeling with fluorine-18, enabling in vivo imaging and offering insights into their potential as diagnostic tools or therapeutic targets (Dollé et al., 2008).
Anticancer and Antimicrobial Activities
Triazolopyrimidines, including structures akin to 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have also been explored for their anticancer and antimicrobial properties. Research has shown that new analogs of triazolopyrimidines exhibit promising anticancer and antimicrobial activities. These compounds were synthesized through Suzuki coupling, demonstrating inhibition activity against certain cancer cell lines and pathogens, thereby highlighting their potential in medical research as therapeutic agents (Kumar et al., 2019).
将来の方向性
Future research could focus on further elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, quantitative structure–activity relationship (QSAR) studies could be performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives .
特性
IUPAC Name |
2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-32-15-7-3-6-14(9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-5-2-4-12(8-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGRACACXWPLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

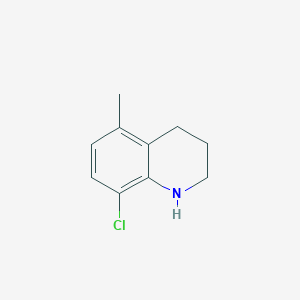
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)
![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
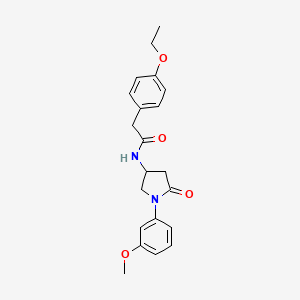
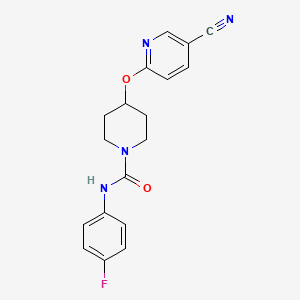
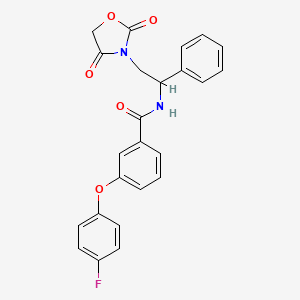
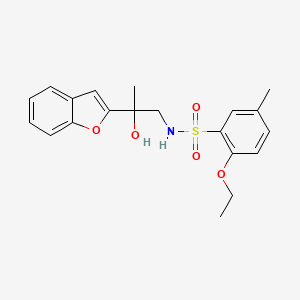
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
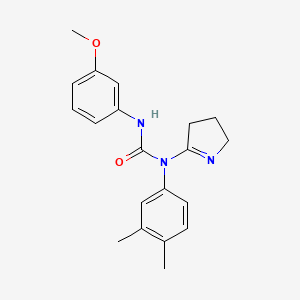
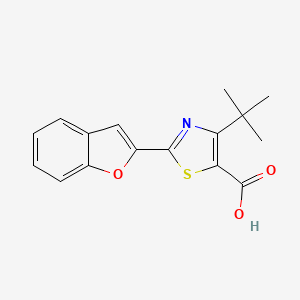
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)